molecular formula C20H11NO7 B2454559 (Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate CAS No. 672914-22-6

(Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Cat. No.: B2454559
CAS No.: 672914-22-6
M. Wt: 377.308
InChI Key: HZRJKTPMWAAOBZ-ZDLGFXPLSA-N
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Description

(Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives

Properties

IUPAC Name

[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO7/c22-19-15-7-6-14(27-20(23)16-5-2-8-26-16)11-17(15)28-18(19)10-12-3-1-4-13(9-12)21(24)25/h1-11H/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRJKTPMWAAOBZ-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate typically involves the condensation of 3-nitrobenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate under basic or acidic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine, and the reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of aminobenzene derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

Medicine

Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry

The compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can participate in redox reactions, while the benzofuran moiety can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate
  • (Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate

Uniqueness

The presence of the furan-2-carboxylate group in (Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate may confer unique electronic properties and reactivity compared to its analogs. This structural feature could influence its binding affinity and specificity towards biological targets, making it a compound of interest for further research.

Biological Activity

(Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological effects, focusing on its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate benzaldehyde derivatives with furan-2-carboxylic acid derivatives. Characterization is performed using techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry to confirm the molecular structure and purity.

Antimicrobial Activity

Studies have demonstrated that derivatives of similar structures exhibit antimicrobial properties. For instance, compounds related to benzofuran have shown activity against both Gram-positive and Gram-negative bacteria. The specific compound has not been extensively studied in this regard; however, its structural analogs suggest potential effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

Cytotoxicity

Research into related compounds indicates that certain benzofuran derivatives possess cytotoxic effects against various cancer cell lines. For example, 3-formylchromone derivatives have been evaluated for their cytotoxicity against human tumor cells, revealing selective toxicity that could be attributed to structural similarities with our compound of interest . Further studies would be necessary to evaluate the specific cytotoxic effects of this compound.

Anti-inflammatory Effects

Compounds with similar structures have also been investigated for their anti-inflammatory properties. Some studies suggest that benzofuran derivatives can inhibit pro-inflammatory cytokines, providing a basis for further exploration into the anti-inflammatory potential of this compound.

Research Findings

Study Aspect Findings
Antimicrobial Activity Potential activity against E. coli and S. aureus suggested by analogs
Cytotoxicity Related compounds show selective cytotoxicity in cancer cells
Anti-inflammatory Possible inhibition of pro-inflammatory cytokines indicated in related studies

Case Studies

  • Study on 3-formylchromone Derivatives : This study evaluated the cytotoxic effects of various derivatives on human tumor cell lines, finding that some exhibited significant tumor-specific toxicity .
  • Antimicrobial Screening : A screening of benzofuran derivatives highlighted their effectiveness against bacterial strains, establishing a precedent for further investigation into the biological activity of related compounds .

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